

3-Bromo-5-(trifluoromethoxy)phenylboronic acid molecular weight

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Compound of Interest

Compound Name:	3-Bromo-5-(trifluoromethoxy)phenylboronic acid
Cat. No.:	B1372499

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An In-Depth Technical Guide to **3-Bromo-5-(trifluoromethoxy)phenylboronic Acid**: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of **3-Bromo-5-(trifluoromethoxy)phenylboronic acid**, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, provide validated experimental protocols, and contextualize its application in modern synthetic chemistry.

Core Compound Profile and Physicochemical Properties

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a bifunctional reagent of significant interest in organic synthesis. Its structure incorporates three key features: a boronic acid moiety for coupling reactions, a bromine atom providing an additional synthetic handle, and a trifluoromethoxy (-OCF₃) group that modulates the electronic properties of the phenyl ring. These features make it an exceptionally valuable scaffold in the construction of complex molecules, particularly in the pharmaceutical industry.[\[1\]](#)[\[2\]](#)

The fundamental properties of this compound are summarized below.

Property	Value	Source
Molecular Weight	284.83 g/mol	[3]
Molecular Formula	C ₇ H ₅ BBrF ₃ O ₃	[4] [5]
CAS Number	1072951-48-4	[4] [5] [6]
Physical Form	Solid	[5]
Typical Purity	≥97%	[4] [5] [7]
Storage Conditions	Inert atmosphere, room temperature	[3] [5]

Mechanistic Insights: The Role of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a cornerstone of this reagent's utility. Unlike a simple methoxy group (-OCH₃), which is electron-donating via resonance, the -OCF₃ group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[\[8\]](#)[\[9\]](#)

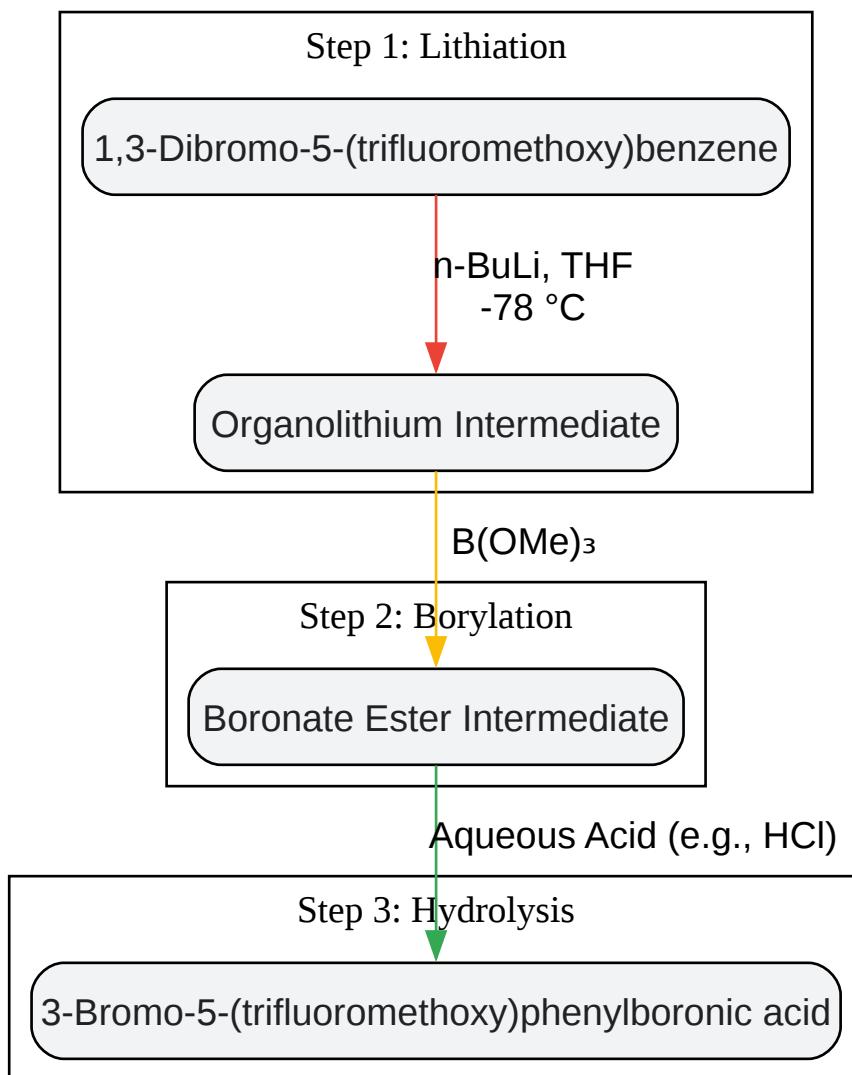
This has two profound consequences for reactivity:

- Increased Lewis Acidity: The electron-withdrawing nature of the -OCF₃ group increases the Lewis acidity of the boronic acid. This enhanced acidity can influence reaction kinetics and stability.[\[8\]](#)
- Modulation of Aryl Reactivity: The electronic properties imparted by the -OCF₃ group are highly sought after in medicinal chemistry. This group can improve key drug properties such as metabolic stability, bioavailability, and binding affinity.[\[1\]](#) The presence of this group on a versatile building block streamlines the synthesis of next-generation therapeutics.

Proposed Synthesis Pathway

While various proprietary methods exist, a robust and common strategy for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate. The proposed workflow for 3-

Bromo-5-(trifluoromethoxy)phenylboronic acid begins with the corresponding dibrominated precursor, 1,3-dibromo-5-(trifluoromethoxy)benzene.



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Caption: Proposed synthesis workflow for the target compound.

Expertise & Experience Note: The choice of n-Butyllithium (n-BuLi) and cryogenic conditions (-78 °C) is critical for selective monolithiation, preventing the formation of the dilithiated species. The subsequent addition of trimethyl borate forms the boronate ester, which is then hydrolyzed under acidic conditions to yield the final boronic acid product. This method is analogous to well-established procedures for preparing similar fluorinated arylboronic acids.

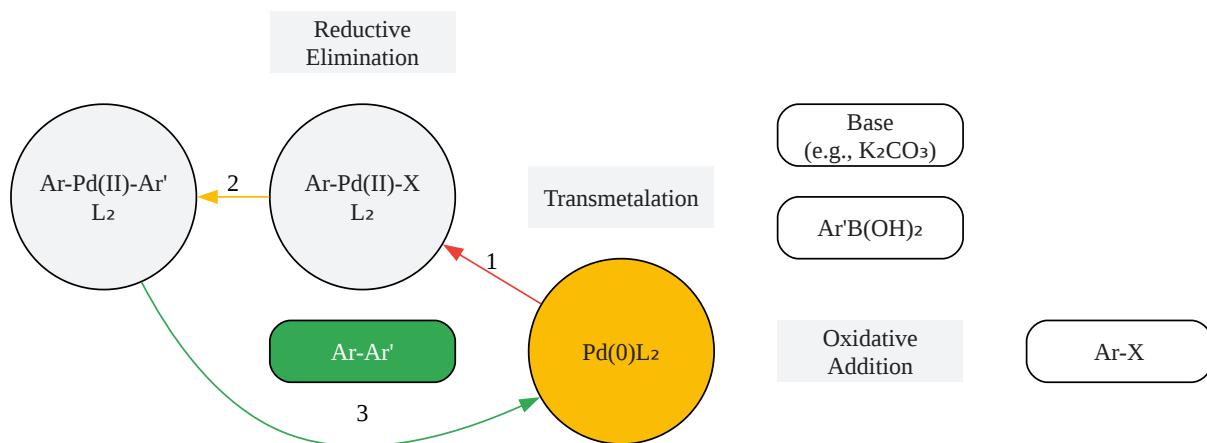
[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for **3-Bromo-5-(trifluoromethoxy)phenylboronic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp^2 -hybridized carbon atoms.[13]

The Catalytic Cycle

The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

- **Oxidative Addition:** The active $Pd(0)$ catalyst inserts into the carbon-halogen bond of an aryl halide ($Ar-X$).
- **Transmetalation:** The boronic acid ($Ar'B(OH)_2$), activated by a base, transfers its organic group to the palladium center, displacing the halide.

- Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of **3-Bromo-5-(trifluoromethoxy)phenylboronic acid** with a generic aryl halide.

Reagents & Equipment:

- **3-Bromo-5-(trifluoromethoxy)phenylboronic acid** (1.2 equivalents)
- Aryl Halide (e.g., 4-iodotoluene) (1.0 equivalent)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents)
- Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
- Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

- Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), **3-Bromo-5-(trifluoromethoxy)phenylboronic acid** (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).
- Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane, 1 mL of water per 1 mmol of aryl halide).
- Reaction Execution: Heat the mixture to 85-95 °C and stir vigorously for 4-12 hours.[\[13\]](#)
- Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent.

- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[13]
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Senior Application Scientist's Notes (Trustworthiness & Causality):

- Why 1.2 equivalents of boronic acid? Boronic acids can undergo self-coupling (homocoupling). Using a slight excess ensures the complete consumption of the more valuable or complex aryl halide partner.[13]
- Choice of Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. Carbonates are often sufficient, but for less reactive halides, a stronger base like cesium carbonate may be required.
- Degassed Solvents: Oxygen can oxidize and deactivate the $\text{Pd}(0)$ catalyst. Degassing the solvents (e.g., by sparging with argon) is a critical step to ensure catalytic turnover and achieve high yields.
- Catalyst Selection: While $\text{Pd}(\text{PPh}_3)_4$ is a classic choice, modern catalysts with specialized phosphine ligands (e.g., XPhos) can offer higher efficiency, lower catalyst loading, and broader substrate scope, especially for challenging couplings.[11]

Applications in Drug Discovery and Development

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is explicitly categorized as a "Protein Degrader Building Block".[4] This positions it as a key reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues, which are at the forefront of modern pharmacology. The ability to introduce the trifluoromethoxyphenyl moiety is highly valuable for optimizing the pharmacological profile of a drug candidate.[1][2]

The bromine atom provides a secondary point for diversification. After an initial Suzuki coupling via the boronic acid, the bromine can be used in a subsequent cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, or Sonogashira coupling), allowing for the rapid

construction of a diverse library of complex, three-dimensional molecules from a single, versatile starting material.

Conclusion

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science research. Its unique combination of a reactive boronic acid, a versatile bromine handle, and a powerfully modulating trifluoromethoxy group provides chemists with a reliable and efficient building block for constructing novel molecular architectures. Understanding its underlying chemical principles and employing robust, validated protocols are key to unlocking its full synthetic potential.

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References

- 1. nbinno.com [nbinno.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-(trifluoromethoxy)phenylboronic acid | 1072951-48-4 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Bromo-5-(trifluoromethoxy)phenylboronic acid | 1072951-48-4 [sigmaaldrich.cn]
- 6. 3-BROMO-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | 1072951-48-4 [chemicalbook.com]
- 7. pusl.lookchem.com [pusl.lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
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